![molecular formula C11H14ClNO B1364928 3-chloro-N-(4-ethylphenyl)propanamide CAS No. 20330-92-1](/img/structure/B1364928.png)
3-chloro-N-(4-ethylphenyl)propanamide
Overview
Description
3-chloro-N-(4-ethylphenyl)propanamide is an organic compound with the linear formula C11H14ClNO . It has a molecular weight of 211.69 .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(4-ethylphenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon and a 4-ethylphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
3-chloro-N-(4-ethylphenyl)propanamide has a density of 1.155g/cm3 and a boiling point of 378.3ºC at 760 mmHg .Scientific Research Applications
Synthesis of Functional Acrylamides
3-chloro-N-(4-ethylphenyl)propanamide: is a valuable intermediate in the synthesis of functional acrylamides, which are crucial for organic synthesis and serve as building blocks in various industrial sectors, including polymer synthesis, fine chemicals, and pharmaceutics . The compound can undergo the Schotten-Baumann reaction to produce N-phenyl acrylamide, a precursor to many functional materials.
Production of Coatings, Hydrogels, and Adhesives
Due to its ability to be cross-linked, this compound is instrumental in creating coatings, hydrogels, and adhesives . These materials have a wide range of applications, from medical devices to consumer products, owing to their biocompatibility and water-solubility.
Biomedical Research and Applications
The biocompatible nature of derivatives from 3-chloro-N-(4-ethylphenyl)propanamide makes them suitable for extensive use in biomedical research. They can be used as additives in pharmaceutical formulations or as components in the development of drug delivery systems .
Continuous Flow Chemistry
This compound is used in the development of continuous flow processes for the production of acrylamides . Continuous flow chemistry is a modern approach that offers safer, more efficient, and environmentally friendly alternatives to traditional batch reactions, especially for hazardous reactions.
Enzymatic Processes for Monomer Production
Enzymatic processes utilizing 3-chloro-N-(4-ethylphenyl)propanamide can lead to the production of functional acrylamide monomers. Although this method involves complex steps, it presents an eco-friendly alternative to chemical routes, minimizing by-products and energy consumption .
Ion Exchange Membranes
The compound’s derivatives can be used in the fabrication of ion exchange membranes. These membranes are essential in various separation processes, including water purification and energy generation in fuel cells .
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-(4-ethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPYTZBEFRRILN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399936 | |
Record name | 3-chloro-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethylphenyl)propanamide | |
CAS RN |
20330-92-1 | |
Record name | 3-chloro-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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